Cas no 2228663-01-0 (3-(1-ethylcyclobutyl)butan-1-amine)

3-(1-Ethylcyclobutyl)butan-1-amine is a specialized amine compound featuring a cyclobutyl substituent, offering unique steric and electronic properties for applications in organic synthesis and pharmaceutical research. Its structure combines a flexible butylamine chain with a constrained cyclobutyl ring, enabling selective reactivity in nucleophilic and catalytic processes. The ethyl group at the 1-position of the cyclobutane ring enhances lipophilicity, making it suitable for designing bioactive molecules with improved membrane permeability. This compound serves as a versatile intermediate for constructing complex architectures, particularly in medicinal chemistry, where its rigid yet tunable framework can influence conformational stability and binding affinity. High purity and well-defined stereochemistry ensure reproducibility in advanced synthetic applications.
3-(1-ethylcyclobutyl)butan-1-amine structure
2228663-01-0 structure
商品名:3-(1-ethylcyclobutyl)butan-1-amine
CAS番号:2228663-01-0
MF:C10H21N
メガワット:155.28044295311
CID:6150041
PubChem ID:165850795

3-(1-ethylcyclobutyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(1-ethylcyclobutyl)butan-1-amine
    • 2228663-01-0
    • EN300-1769821
    • インチ: 1S/C10H21N/c1-3-10(6-4-7-10)9(2)5-8-11/h9H,3-8,11H2,1-2H3
    • InChIKey: LADCCGOHFDSTRU-UHFFFAOYSA-N
    • ほほえんだ: NCCC(C)C1(CC)CCC1

計算された属性

  • せいみつぶんしりょう: 155.167399674g/mol
  • どういたいしつりょう: 155.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 26Ų

3-(1-ethylcyclobutyl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1769821-10.0g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
10g
$8110.0 2023-05-27
Enamine
EN300-1769821-1g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
1g
$1887.0 2023-09-20
Enamine
EN300-1769821-0.25g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
0.25g
$1735.0 2023-09-20
Enamine
EN300-1769821-5.0g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
5g
$5470.0 2023-05-27
Enamine
EN300-1769821-2.5g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
2.5g
$3696.0 2023-09-20
Enamine
EN300-1769821-5g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
5g
$5470.0 2023-09-20
Enamine
EN300-1769821-0.5g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
0.5g
$1811.0 2023-09-20
Enamine
EN300-1769821-0.05g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
0.05g
$1584.0 2023-09-20
Enamine
EN300-1769821-0.1g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
0.1g
$1660.0 2023-09-20
Enamine
EN300-1769821-1.0g
3-(1-ethylcyclobutyl)butan-1-amine
2228663-01-0
1g
$1887.0 2023-05-27

3-(1-ethylcyclobutyl)butan-1-amine 関連文献

3-(1-ethylcyclobutyl)butan-1-amineに関する追加情報

Research Brief on 3-(1-ethylcyclobutyl)butan-1-amine (CAS: 2228663-01-0): Recent Advances and Applications

3-(1-ethylcyclobutyl)butan-1-amine (CAS: 2228663-01-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutyl and amine functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its molecular mechanisms, biological activities, and future directions for research.

The synthesis of 3-(1-ethylcyclobutyl)butan-1-amine has been optimized through recent advancements in organic chemistry methodologies. Researchers have reported efficient routes for its production, utilizing catalytic cyclization and amine functionalization techniques. These synthetic approaches not only improve yield and purity but also enable the exploration of structural analogs for enhanced biological activity. The compound's stability under physiological conditions has been a key focus, with studies confirming its suitability for further pharmacological evaluation.

Pharmacological studies have revealed that 3-(1-ethylcyclobutyl)butan-1-amine exhibits notable activity in modulating specific neurotransmitter systems, particularly those involving G-protein-coupled receptors (GPCRs). Preliminary in vitro and in vivo experiments suggest its potential as a therapeutic agent for neurological disorders, including anxiety and depression. Mechanistic studies indicate that the compound's cyclobutyl moiety plays a critical role in receptor binding, while the amine group contributes to its bioavailability and metabolic stability. These findings underscore the compound's versatility and warrant further investigation into its therapeutic applications.

In addition to its neurological effects, recent research has explored the compound's potential in oncology. Studies have demonstrated that 3-(1-ethylcyclobutyl)butan-1-amine can inhibit the proliferation of certain cancer cell lines, possibly through the modulation of cell cycle regulators. The compound's ability to cross the blood-brain barrier also makes it a candidate for treating brain tumors. Collaborative efforts between chemists and biologists are underway to elucidate its precise mechanisms of action and to optimize its efficacy and safety profiles.

Future research directions for 3-(1-ethylcyclobutyl)butan-1-amine include the development of derivatives with improved selectivity and reduced off-target effects. Computational modeling and high-throughput screening are being employed to identify optimal structural modifications. Additionally, preclinical trials are anticipated to evaluate its pharmacokinetics and toxicology in greater detail. The compound's unique chemical structure and broad biological activity position it as a promising candidate for further drug development, with potential applications spanning multiple therapeutic areas.

In conclusion, 3-(1-ethylcyclobutyl)butan-1-amine (CAS: 2228663-01-0) represents a significant advancement in chemical biology, with its multifaceted pharmacological properties and potential therapeutic applications. Continued research and collaboration across disciplines will be essential to fully realize its clinical potential and to address the challenges associated with its development. This brief highlights the compound's current status and future prospects, providing a foundation for further exploration in the field.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.